molecular formula C20H25NO2 B2972544 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide CAS No. 304892-63-5

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide

Cat. No.: B2972544
CAS No.: 304892-63-5
M. Wt: 311.425
InChI Key: LHHJURBPJSCGCZ-UHFFFAOYSA-N
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Description

The compound “2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide” is an organic compound containing a tert-butyl group, a phenoxy group, and an acetamide group. The tert-butyl group is a bulky alkyl group that can influence the reactivity of the compound . The phenoxy group is a phenol ether, which can participate in various chemical reactions. The acetamide group contains a carbonyl (C=O) and an amine (NH2), which can also engage in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butyl group is a bulky group that could influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the phenoxy group could undergo reactions typical of ethers, such as cleavage by strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemoselective Synthesis

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide is involved in chemoselective synthesis processes. One notable example is the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst. This process is significant for the natural synthesis of antimalarial drugs, showcasing the utility of this compound derivatives in the pharmaceutical industry (Magadum & Yadav, 2018).

Pharmacological Assessments

The compound and its derivatives have been explored for potential pharmacological applications. Novel acetamide derivatives, synthesized through multi-step reactions starting from the Leuckart reaction, have shown cytotoxic, anti-inflammatory, analgesic, and antipyretic activities comparable with standard drugs. This highlights its potential as a base for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Metabolism Studies

Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have involved similar compounds. These studies help understand the metabolic pathways and potential toxicological implications of such compounds, providing insights into human and environmental safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).

Antioxidant Activities

Investigations into the antioxidant activities of phenols and catechols, including derivatives of this compound, reveal their potential in mitigating oxidative stress. Such studies are crucial for developing antioxidants in medical and cosmetic industries (Barclay, Edwards, & Vinqvist, 1999).

Anticancer and Analgesic Activities

Further research on 2-(substituted phenoxy) acetamide derivatives has identified compounds with significant anticancer, anti-inflammatory, and analgesic activities. These findings underscore the potential of such derivatives in developing new cancer therapies and pain management drugs (Rani, Pal, Hegde, & Hashim, 2014).

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-15-10-6-8-12-17(15)21-19(22)14-23-18-13-9-7-11-16(18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHJURBPJSCGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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